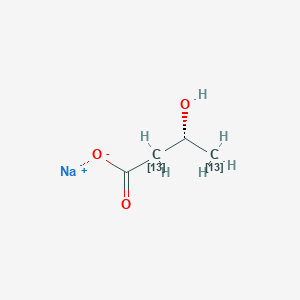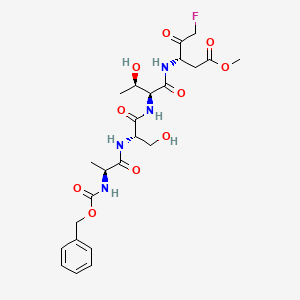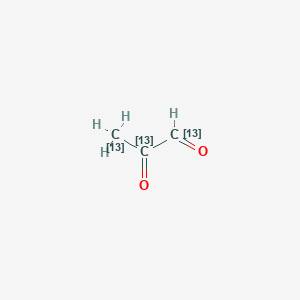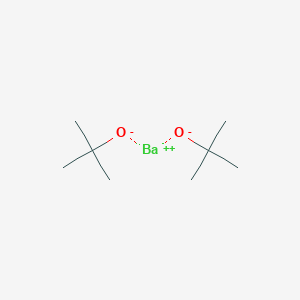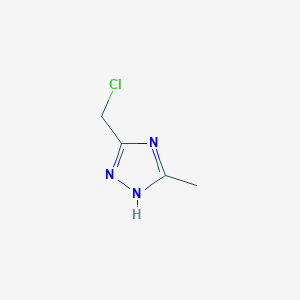![molecular formula C16H20ClN3Ni- B12054864 bis[2-(dimethylamino)phenyl]azanide;chloronickel](/img/structure/B12054864.png)
bis[2-(dimethylamino)phenyl]azanide;chloronickel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[2-(dimethylamino)phenyl]azanide;chloronickel: is a chemical compound with the molecular formula C16H20ClN3Ni and a molecular weight of 348.497 g/mol . This compound is known for its applications as a metal catalyst, particularly in the field of organic synthesis . It is a nickel-based compound that features two dimethylamino groups attached to phenyl rings, coordinated to a central nickel atom through an azanide ligand .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis[2-(dimethylamino)phenyl]azanide;chloronickel typically involves the reaction of nickel chloride with 2-(dimethylamino)aniline under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of solvents such as dichloromethane or chloroform . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity . The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition . The product is then purified through crystallization or other separation techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Bis[2-(dimethylamino)phenyl]azanide;chloronickel undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.
Reduction: It can be reduced to lower oxidation state nickel species.
Substitution: The compound can participate in substitution reactions where the chloronickel moiety is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligands such as phosphines or amines can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while reduction can produce nickel(I) species .
Scientific Research Applications
Chemistry: Bis[2-(dimethylamino)phenyl]azanide;chloronickel is widely used as a catalyst in organic synthesis, particularly in cross-coupling reactions and polymerization processes . Its ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds makes it valuable in the synthesis of complex organic molecules .
Biology and Medicine: In biological and medical research, this compound is used to study the interactions of nickel complexes with biological molecules .
Industry: Industrially, this compound is employed in the production of fine chemicals, pharmaceuticals, and agrochemicals . Its catalytic properties enhance the efficiency and selectivity of various chemical processes .
Mechanism of Action
The mechanism by which bis[2-(dimethylamino)phenyl]azanide;chloronickel exerts its effects involves the coordination of the nickel center to substrates, facilitating their transformation through catalytic cycles . The dimethylamino groups and the azanide ligand play crucial roles in stabilizing the nickel center and enhancing its reactivity . The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
- Bis[2-(dimethylamino)phenyl]amine nickel(II) chloride
- Nickel(II) chloride
- Nickel(II) acetate
Comparison: Compared to other nickel-based compounds, bis[2-(dimethylamino)phenyl]azanide;chloronickel exhibits unique catalytic properties due to the presence of the dimethylamino groups and the azanide ligand . These features enhance its stability and reactivity, making it more effective in certain catalytic applications . Additionally, its ability to undergo various chemical reactions and form diverse products further distinguishes it from similar compounds .
Properties
Molecular Formula |
C16H20ClN3Ni- |
|---|---|
Molecular Weight |
348.49 g/mol |
IUPAC Name |
bis[2-(dimethylamino)phenyl]azanide;chloronickel |
InChI |
InChI=1S/C16H20N3.ClH.Ni/c1-18(2)15-11-7-5-9-13(15)17-14-10-6-8-12-16(14)19(3)4;;/h5-12H,1-4H3;1H;/q-1;;+1/p-1 |
InChI Key |
DWNFDTBXTFLQAY-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C1=CC=CC=C1[N-]C2=CC=CC=C2N(C)C.Cl[Ni] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-3-butyl-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12054787.png)
![2-(2-chlorophenoxy)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12054790.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12054799.png)
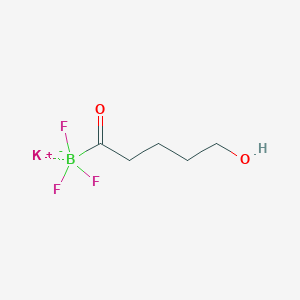
![N'-[(Z)-1-(2-thienyl)ethylidene]-2-pyrazinecarbohydrazide](/img/structure/B12054810.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12054820.png)


